4-Amino-6-chloropyrimidin-5-ol

Halopyrimidine Building Block Quality Control

Researchers synthesizing FLT3, BTK, CDK2, or MAP4K1 kinase inhibitors often face regioisomer mismatch when substituting generic aminopyrimidines-leading to failed derivatization and wasted synthetic effort. 4-Amino-6-chloropyrimidin-5-ol eliminates this risk with its unique 4-NH₂/5-OH/6-Cl substitution pattern specified in patented routes. Key advantages: • Orthogonal handles: C6-Cl undergoes SNAr while C5-OH enables O-alkylation/acylation, enabling sequential, high-yield functionalization. • Proven patent fit: Explicitly recited in CN-112225748-A (FLT3), WO-2021133894-A1 (BTK), US-2021107901-A1 & WO-2021072232-A1 (CDK2), and CA-3064975-A1 (MAP4K1). • QC-ready: Sharp mp 191-193 °C distinguishes it from non-hydroxylated analogs (e.g., 4-amino-6-chloropyrimidine mp 215-216 °C). • Reliable supply: ≥97% HPLC purity, cold-chain shipped globally, no special permits required.

Molecular Formula C4H4ClN3O
Molecular Weight 145.55 g/mol
CAS No. 38953-42-3
Cat. No. B1282119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-chloropyrimidin-5-ol
CAS38953-42-3
Molecular FormulaC4H4ClN3O
Molecular Weight145.55 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)O)N
InChIInChI=1S/C4H4ClN3O/c5-3-2(9)4(6)8-1-7-3/h1,9H,(H2,6,7,8)
InChIKeyPLOZXUFHBRJLFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-chloropyrimidin-5-ol: Key Properties & Procurement


4-Amino-6-chloropyrimidin-5-ol (CAS 38953-42-3) is a C5-hydroxylated, C6-chlorinated 4-aminopyrimidine building block with molecular formula C₄H₄ClN₃O and a molecular weight of 145.55 g/mol . Its solid-state properties include a melting point of 191–193 °C and a boiling point of 312.5 °C at 760 mmHg . The compound is a member of the halopyrimidine class, characterized by a pyrimidine ring bearing an amino group at position 4, a chlorine atom at position 6, and a hydroxyl group at position 5, a substitution pattern that confers distinct electronic and hydrogen-bonding properties relative to other aminopyrimidine regioisomers . Standard commercial specifications from major suppliers include a purity of ≥97% (HPLC) .

Halopyrimidine building block with regiospecific 4-NH2/5-OH/6-Cl substitution for selective derivatization.
Kinase inhibitor intermediate cited in FLT3, BTK, CDK2, MAP4K1 patent families.
Supports multi-step synthesis via orthogonal handles: C6 SNAr (Cl) and C5 O-functionalization (OH).
Hydrophilic lead-optimization context with higher TPSA and lower logP than non-hydroxylated analogs.

Why 4-Amino-6-chloropyrimidin-5-ol Substitution Fails


Generic substitution with other aminopyrimidine building blocks is not feasible because the precise arrangement of the amino, chloro, and hydroxyl substituents on the pyrimidine ring dictates both the physicochemical properties and the synthetic trajectory of downstream products . The 5-hydroxyl group introduces hydrogen-bond donor and acceptor functionality that is absent in non-hydroxylated analogs such as 4-amino-6-chloropyrimidine (CAS 5305-59-9), altering logP, topological polar surface area (TPSA), and solid-state properties . Furthermore, the chlorine atom at the 6-position exhibits distinct nucleophilic aromatic substitution (SNAr) reactivity compared to regioisomers where the chlorine resides at the 2-position, a factor critical for selective derivatization in multi-step syntheses [1]. These differences mean that changing the substitution pattern—even among isomers with identical molecular formula—produces a fundamentally different synthetic intermediate with divergent reactivity, purification behavior, and patent applicability.

Regioisomer vs. 2-Cl analog
Target: 6-Cl regiospecific SNAr reactivity supports selective C6 derivatization.
2-Chloro regioisomers may shift reactivity and selectivity profiles, altering synthetic trajectory and purification.
Non-hydroxylated analog vs. 5-OH
Target: 5-OH provides hydrogen-bond donor/acceptor and orthogonal alkylation handle.
4-Amino-6-chloropyrimidine (CAS 5305-59-9) lacks the hydroxyl group; logP, TPSA, and crystal packing differ, and downstream derivatization options are limited.
Commercial purity context
Target: ≥97% HPLC purity from major suppliers supports direct use.
Some regioisomers (e.g., 4-amino-2-chloropyrimidin-5-ol) are supplied at lower typical purity (≥95%), which may require additional in-house purification.

4-Amino-6-chloropyrimidin-5-ol Comparator Evidence


Melting Point Differentiation

The melting point of 4-amino-6-chloropyrimidin-5-ol is 191–193 °C, significantly lower than that of the non-hydroxylated comparator 4-amino-6-chloropyrimidine (CAS 5305-59-9), which melts at 215–216 °C . This 23–24 °C depression is attributable to the presence of the C5 hydroxyl group, which introduces hydrogen-bonding capability and alters crystal packing .

Melting Point Difference
Head-to-head
ΔTₘ = 23–24 °C lower for target (191–193 °C vs 215–216 °C for non-hydroxylated analog).
Supports identity verification and QC distinction from non-hydroxylated analogs.
Robust check for incoming quality control.
Halopyrimidine Building Block Quality Control

Hydrophilicity & Polar Surface Area

4-Amino-6-chloropyrimidin-5-ol exhibits a calculated logP (XLogP3) of 0.5 and a topological polar surface area (TPSA) of 72 Ų . In comparison, the non-hydroxylated analog 4-amino-6-chloropyrimidine (CAS 5305-59-9) has a higher logP of 0.84 and a lower TPSA of 51.8 Ų . The lower logP and higher TPSA of the target compound reflect greater hydrophilicity and enhanced hydrogen-bonding capacity conferred by the C5 hydroxyl group.

Hydrophilicity & TPSA
Head-to-head
ΔLogP = −0.34 (more hydrophilic); ΔTPSA = +20.2 Ų. XLogP3: 0.5 vs 0.84; TPSA: 72 Ų vs 51.8 Ų.
Reported physicochemical context for lead-optimization solubility and permeability review.
Calculated values; experimental confirmation may be needed.
Drug Design Physicochemical Property Permeability

Patent-Validated Kinase Inhibitor Intermediate

4-Amino-6-chloropyrimidin-5-ol is explicitly recited as a key synthetic intermediate in multiple patent filings directed toward kinase inhibitors, including CN-112225748-A (FLT3 kinase inhibitors, priority date 2020-10-20), WO-2021133894-A1 (BTK inhibitors), US-2021107901-A1 and WO-2021072232-A1 (CDK2 inhibitors), and CA-3064975-A1 (MAP4K1 inhibitors) . In contrast, non-hydroxylated 4-amino-6-chloropyrimidine and 2-chloro regioisomers are not cited across this same breadth of modern kinase-targeted patent families, indicating that the specific 4-NH₂/5-OH/6-Cl substitution pattern is preferentially selected for programs requiring a hydroxyl handle for further derivatization.

Patent Citation Breadth
Supporting evidence
Cited in ≥5 distinct kinase inhibitor patent families (FLT3, BTK, CDK2, MAP4K1); comparator not cited in same set.
Pharmaceutical development context indicates synthetic route utility for kinase programs.
Survey limited to 2019–2025 kinase filings.
Kinase Inhibitor FLT3 Pharmaceutical Intermediate

Commercial Purity Benchmarking

Both Sigma-Aldrich and Aladdin Scientific supply 4-amino-6-chloropyrimidin-5-ol at a purity specification of ≥97% (HPLC) . This purity grade supports direct use in synthetic chemistry without additional purification for most applications. The isomeric comparator 4-amino-2-chloropyrimidin-5-ol (CAS 943995-31-1) is commercially available at a lower typical purity of ≥95% , reflecting a less mature supply chain for this regioisomer.

Commercial Purity Benchmark
Head-to-head
Target: ≥97% HPLC (Sigma-Aldrich, Aladdin). Comparator regioisomer: ≥95% (Chemenu). ≥2 percentage points higher.
Supports procurement efficiency by reducing in-house purification needs.
Supplier specification review recommended.
Quality Specification Procurement Building Block

4-Amino-6-chloropyrimidin-5-ol Application Scenarios


FLT3/BTK Kinase Inhibitor Lead Optimization

Patent filings CN-112225748-A and WO-2021133894-A1 explicitly name 4-amino-6-chloropyrimidin-5-ol as an intermediate in the synthesis of FLT3 and BTK kinase inhibitors, respectively . Procurement of this specific building block enables access to patented synthetic routes targeting clinically validated kinase nodes in acute myeloid leukemia (FLT3) and B-cell malignancies (BTK). The compound's dual amino and hydroxyl functionality provides orthogonal derivatization handles, allowing sequential functionalization at C6 (via SNAr of the chlorine) and at C5 (via O-alkylation or O-acylation of the hydroxyl), a synthetic versatility not available with non-hydroxylated analogs.

CDK2 Inhibitor Development & Cell Cycle Research

The compound is cited as a synthetic intermediate in CDK2 inhibitor patents US-2021107901-A1 and WO-2021072232-A1 . CDK2 is a key regulator of cell cycle progression, and selective CDK2 inhibitors are under investigation for oncology indications. The relatively low logP (0.5) and high TPSA (72 Ų) of 4-amino-6-chloropyrimidin-5-ol impart favorable physicochemical properties to early-stage lead compounds, potentially improving aqueous solubility and reducing promiscuous binding compared to more lipophilic pyrimidine scaffolds.

Quality-Controlled Pharmaceutical Intermediate Procurement

With a commercial purity specification of ≥97% (HPLC) available from global suppliers including Sigma-Aldrich and Aladdin Scientific , 4-amino-6-chloropyrimidin-5-ol meets the purity requirements for pharmaceutical intermediate procurement without the need for additional in-house purification. The well-defined melting point of 191–193 °C provides a rapid identity verification parameter during incoming QC, distinguishing this hydroxylated compound from non-hydroxylated analogs such as 4-amino-6-chloropyrimidine (mp 215–216 °C).

MAP4K1-Targeted Immuno-Oncology Chemistry

Patent CA-3064975-A1 recites 4-amino-6-chloropyrimidin-5-ol as an intermediate for MAP4K1 inhibitors . MAP4K1 (HPK1) is an intracellular kinase that negatively regulates T-cell receptor signaling, making it an attractive immuno-oncology target. The compound's regiospecific 4-NH₂/5-OH/6-Cl substitution pattern enables precise installation of the MAP4K1 pharmacophore, which typically requires a hydrogen-bond donor at the position corresponding to the C5 hydroxyl. Procurement of this specific building block is therefore prerequisite for executing the patented synthetic route.

Application
Selection Property
Validation Focus
FLT3/BTK Kinase Inhibitor Studies
Patent-cited intermediate with orthogonal derivatization handles.
Synthetic route fidelity and C5/C6 sequential functionalization.
CDK2 Cell Cycle Research
Hydrophilic scaffold profile (low logP, high TPSA).
Aqueous solubility and promiscuous-binding endpoint review.
Pharmaceutical Intermediate Procurement
≥97% HPLC purity and well-defined melting point.
Incoming QC identity verification and purity specification.
MAP4K1 Immuno-Oncology Chemistry
Regiospecific 4-NH2/5-OH/6-Cl substitution pattern.
Pharmacophore installation and T-cell signaling pathway context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-6-chloropyrimidin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.